molecular formula C9H9FN2O B13945771 5-Amino-4-fluoro-1-methylindolin-2-one

5-Amino-4-fluoro-1-methylindolin-2-one

Cat. No.: B13945771
M. Wt: 180.18 g/mol
InChI Key: UNEZQHCOICDRDJ-UHFFFAOYSA-N
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Description

5-Amino-4-fluoro-1,3-dihydro-1-methyl-2H-indol-2-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-fluoro-1,3-dihydro-1-methyl-2H-indol-2-one typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones or aldehydes under acidic conditions to form the indole ring . The reaction conditions often include the use of acetic acid and hydrochloric acid under reflux .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale production. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-fluoro-1,3-dihydro-1-methyl-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

5-Amino-4-fluoro-1,3-dihydro-1-methyl-2H-indol-2-one has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-4-fluoro-1,3-dihydro-1-methyl-2H-indol-2-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. For example, it may bind to receptors or enzymes, altering their activity and influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-4-fluoro-1,3-dihydro-1-methyl-2H-indol-2-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the amino and fluoro groups can enhance its reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

5-amino-4-fluoro-1-methyl-3H-indol-2-one

InChI

InChI=1S/C9H9FN2O/c1-12-7-3-2-6(11)9(10)5(7)4-8(12)13/h2-3H,4,11H2,1H3

InChI Key

UNEZQHCOICDRDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2F)N

Origin of Product

United States

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